5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile
Description
5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile is a heterocyclic compound featuring a fused indole-carbazole core with a methoxy (-OCH₃) group at position 5 and a cyano (-CN) group at position 6. The dihydro structure at positions 11 and 12 introduces partial saturation, influencing its electronic and steric properties.
Properties
IUPAC Name |
5-methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c1-24-20-13(10-21)16-11-6-2-4-8-14(11)22-18(16)19-17(20)12-7-3-5-9-15(12)23-19/h2-9,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSFYJDHWUKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=CC=CC=C3NC2=C4C(=C1C#N)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927400 | |
| Record name | 6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-78-8 | |
| Record name | 6-Cyano-5-methoxyindolo(2,3-a)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 1,2-cyclohexanedione with phenylhydrazine hydrochloride in the presence of acetic acid, followed by further cyclization and functionalization steps . Another approach involves the use of tri-tert-butyl phosphine and sodium t-butanolate in o-xylene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and carbazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile has been studied for its potential antiviral and antibacterial properties .
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the field of oncology, due to its potential antitumor activity .
Industry: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices .
Mechanism of Action
The mechanism of action of 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s ability to intercalate into DNA and disrupt its function also contributes to its biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Bioactivity
| Compound | Substituents | Anti-TB Activity (MIC, µg/mL) | Anti-Anthrax Activity |
|---|---|---|---|
| 145 (6-OCH₃, 5-CN) | 6-OCH₃, 5-CN | 10–15 | Moderate |
| 146 (11,12-dihydroindolo[2,3-a]-5-CN) | 5-CN | 15–20 | Weak |
| Target Compound (5-OCH₃, 6-CN) | 5-OCH₃, 6-CN | Predicted: 10–20 | Predicted: Moderate |
Biological Activity
5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14N2O
- Molecular Weight : 278.32 g/mol
- CAS Number : 744207-11-2
It features a methoxy group and a carbonitrile moiety that contribute to its biological activity and stability.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound induces apoptosis through the activation of intrinsic pathways involving caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 3.2 | Cell cycle arrest and apoptosis induction |
Antiviral Activity
This compound has also demonstrated antiviral properties against several viruses, including HIV and influenza. The compound inhibits viral replication by interfering with viral entry and integration into host cells.
Neuroprotective Effects
Studies have suggested that this compound possesses neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Inhibition of Viral Enzymes : The carbonitrile group may play a role in inhibiting key viral enzymes necessary for replication.
Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Study 2: Antiviral Activity
In vitro assays showed that the compound reduced HIV replication by over 70% at a concentration of 10 µM without significant cytotoxicity to host cells (CC50 > 50 µM). This suggests a favorable therapeutic index for potential antiviral applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
